Cas no 313404-60-3 (N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide)

N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide is a specialized organic compound featuring a thiophene carboxamide core substituted with a 2-methoxy-5-nitrophenyl group. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials research. The nitro and methoxy functional groups enhance its reactivity, particularly in electrophilic substitution and reduction reactions, while the thiophene moiety contributes to its potential as a building block for conjugated systems. Its well-defined molecular architecture allows for precise modifications, facilitating applications in drug discovery and organic electronics. The compound's stability and synthetic versatility further underscore its utility in advanced chemical synthesis.
N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide structure
313404-60-3 structure
Product Name:N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide
CAS No:313404-60-3
MF:C12H10N2O4S
MW:278.283801555634
CID:6602890
PubChem ID:811139
Update Time:2025-10-23

N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide
    • 2-Thiophenecarboxamide, N-(2-methoxy-5-nitrophenyl)-
    • HMS2661O15
    • F0193-0272
    • CHEMBL1603641
    • AKOS000747781
    • SMR000285430
    • Oprea1_086843
    • MLS000693659
    • Z31416270
    • 313404-60-3
    • Oprea1_480455
    • Inchi: 1S/C12H10N2O4S/c1-18-10-5-4-8(14(16)17)7-9(10)13-12(15)11-3-2-6-19-11/h2-7H,1H3,(H,13,15)
    • InChI Key: IMLSSBGLQVOARW-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=CC([N+]([O-])=O)=CC=C2OC)=O)SC=CC=1

Computed Properties

  • Exact Mass: 278.03612798g/mol
  • Monoisotopic Mass: 278.03612798g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 112Ų

Experimental Properties

  • Density: 1.437±0.06 g/cm3(Predicted)
  • Boiling Point: 365.8±37.0 °C(Predicted)
  • pka: 11.10±0.70(Predicted)

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Additional information on N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide

Comprehensive Overview of N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide (CAS No. 313404-60-3)

N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide, identified by its CAS number 313404-60-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of thiophene carboxamides, which are known for their versatile applications in medicinal chemistry. The presence of both methoxy and nitro functional groups in its structure enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Researchers and industry professionals frequently search for N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide uses and CAS 313404-60-3 applications, reflecting its growing importance in drug discovery. Recent studies highlight its potential as a building block for kinase inhibitors, a hot topic in oncology research. Kinase inhibitors are pivotal in targeted cancer therapies, and the unique structure of this compound allows for modifications that can enhance selectivity and efficacy.

Another area of interest is the compound's role in agrochemical development. With the increasing demand for sustainable farming solutions, thiophene derivatives like this one are being explored for their pesticidal and herbicidal properties. The nitrophenyl moiety, in particular, is known to contribute to the bioactivity of such compounds, making them effective against a range of agricultural pests.

The synthesis of N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide involves multi-step organic reactions, often starting from 2-methoxy-5-nitroaniline and thiophene-2-carbonyl chloride. Optimizing these synthetic routes is a common focus in academic and industrial labs, as evidenced by searches for CAS 313404-60-3 synthesis methods. Advances in green chemistry have also spurred interest in developing eco-friendly protocols for its production, aligning with global sustainability goals.

In addition to its synthetic utility, this compound has been studied for its photophysical properties. The thiophene ring and nitro group contribute to its absorption and emission characteristics, making it a candidate for applications in organic electronics and sensor technologies. These attributes are particularly relevant in the context of emerging technologies like flexible displays and bio-sensors, which are trending topics in materials science.

Quality control and analytical characterization of N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide are critical for ensuring its suitability in various applications. Techniques such as HPLC, NMR, and mass spectrometry are commonly employed to verify its purity and structural integrity. Researchers often look for CAS 313404-60-3 analytical data to support their work, underscoring the need for reliable reference materials.

As the scientific community continues to explore the potential of thiophene-based compounds, N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide stands out as a promising candidate for diverse applications. Its combination of electron-rich and electron-deficient groups offers a unique platform for designing molecules with tailored properties. Whether in drug development, agrochemicals, or advanced materials, this compound exemplifies the intersection of innovation and practicality in modern chemistry.

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